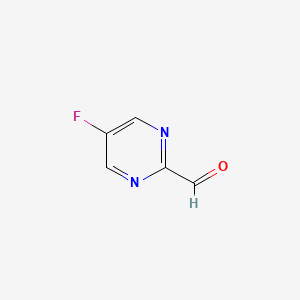

5-Fluoropyrimidine-2-carbaldehyde

Beschreibung

Contextualizing Fluoropyrimidine Scaffolds in Medicinal Chemistry and Drug Discovery

The fluoropyrimidine scaffold is a cornerstone in the development of therapeutic agents, most notably in the field of oncology. The introduction of a fluorine atom into the pyrimidine (B1678525) ring can dramatically alter the molecule's physicochemical and biological properties. Fluorine's high electronegativity and small size can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov

The most prominent example of a fluoropyrimidine in clinical use is 5-Fluorouracil (5-FU), an antimetabolite drug widely employed in the treatment of various cancers, including colorectal, breast, and gastric cancers. kinxcdn.com 5-FU functions by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis, thereby halting cell proliferation. nih.gov The success of 5-FU has spurred the development of a range of other fluoropyrimidine-based drugs, such as capecitabine (B1668275) and floxuridine, further cementing the importance of this structural motif in drug discovery. gsconlinepress.com The pyrimidine ring itself is a versatile scaffold, capable of forming hydrogen bonds and acting as a bioisostere for other aromatic systems, often leading to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. google.com

Research Significance of Formyl-Substituted Fluoropyrimidines as Synthetic Intermediates and Bioactive Molecules

The formyl group (-CHO) is a highly versatile functional group in organic synthesis. Its presence on a fluoropyrimidine ring, as in 5-Fluoropyrimidine-2-carbaldehyde, opens up a plethora of synthetic possibilities. The aldehyde can readily participate in a wide array of chemical transformations, including nucleophilic additions, condensations, and oxidations, allowing for the facile introduction of diverse molecular fragments. This makes formyl-substituted fluoropyrimidines valuable synthetic intermediates for the construction of more complex molecular architectures.

For instance, the aldehyde functionality can be a key handle in the synthesis of various heterocyclic systems and in the derivatization of the pyrimidine core to explore structure-activity relationships (SAR) in drug discovery programs. Research on related formyl-substituted heterocycles has demonstrated their utility as precursors to compounds with a wide range of biological activities. While specific research on the bioactivity of this compound is not extensively documented in publicly available literature, the combination of the proven pharmacophore of the fluoropyrimidine ring with the reactive aldehyde group suggests a high potential for the discovery of novel bioactive molecules. Derivatives of other pyrimidine-5-carboxaldehydes have been investigated as potential dual inhibitors of c-Met and VEGFR-2, which are important targets in cancer therapy. nih.gov

Overview of Current Research Directions and Gaps Pertaining to this compound

Current research involving this compound appears to be primarily focused on its role as a specialized building block in synthetic and medicinal chemistry. Chemical suppliers list it as a commercially available reagent, indicating its use in research and development. achemblock.com However, a significant gap exists in the peer-reviewed literature regarding its specific synthesis, detailed reactivity, and biological evaluation.

While general methods for the synthesis of pyrimidine-2-carbaldehydes and the introduction of fluorine into heterocyclic systems are known, dedicated studies on the efficient and scalable synthesis of this compound are not readily found. Potential synthetic strategies could involve the oxidation of the corresponding alcohol, 2-hydroxymethyl-5-fluoropyrimidine, or the reduction of a suitable carboxylic acid derivative like 5-fluoropyrimidine-2-carboxylic acid. organic-chemistry.org

Furthermore, there is a lack of published data on the specific biological activities of this compound and its simple derivatives. This represents a clear research gap and an opportunity for investigation. Future research directions could include:

The development and optimization of synthetic routes to this compound.

A thorough investigation of its reactivity and utility in various chemical transformations.

The synthesis of a library of derivatives to explore their potential as anticancer, antimicrobial, or other therapeutic agents.

In silico and in vitro screening of the compound and its derivatives against a range of biological targets.

The exploration of these areas will be crucial to fully elucidate the potential of this compound as a valuable tool in contemporary chemical and medicinal research.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 935667-50-8 |

| Molecular Formula | C5H3FN2O |

| Molecular Weight | 126.09 g/mol |

| Purity | 97% |

| SMILES | O=CC1=NC=C(F)C=N1 |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoropyrimidine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O/c6-4-1-7-5(3-9)8-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJXSFMYANTTOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696196 | |

| Record name | 5-Fluoropyrimidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935667-50-8 | |

| Record name | 5-Fluoropyrimidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Chemical Transformations of 5 Fluoropyrimidine 2 Carbaldehyde

Reactions Involving the Carbaldehyde Moiety as a Synthetic Handle

The aldehyde group at the 2-position of the pyrimidine (B1678525) ring is a key site for synthetic elaboration, enabling the introduction of a wide variety of functional groups and the construction of more complex molecular architectures.

The electrophilic carbon of the aldehyde is susceptible to attack by various nucleophiles, leading to a range of functionalized derivatives. wikipedia.org These reactions are fundamental in extending the carbon skeleton and introducing new heteroatoms.

Aldol (B89426) Condensation : In an aldol condensation, an enolate ion can act as a nucleophile, attacking the aldehyde to form a β-hydroxy carbonyl compound. While specific examples with 5-Fluoropyrimidine-2-carbaldehyde are not prevalent in literature, this reaction is a classic transformation for aldehydes. Intramolecular aldol condensations are particularly useful for forming cyclic structures, such as five- or six-membered rings, which are generally more stable due to minimal angle strain. wikipedia.org

Imine Formation : Primary amines react with aldehydes like this compound to form imines, also known as Schiff bases. organicchemistrytutor.commasterorganicchemistry.com This condensation reaction is typically reversible and catalyzed by acid, involving the elimination of a water molecule. organicchemistrytutor.comlibretexts.org The reaction rate is often optimal at a mildly acidic pH of around 5. organicchemistrytutor.com

Reductive Amination : This powerful method converts the carbonyl group into an amine. The process involves the initial formation of an imine or an iminium ion, which is then reduced in situ to the corresponding amine. libretexts.orgwikipedia.org This can be performed as a one-pot reaction using a reducing agent that is selective for the iminium ion over the starting aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgmasterorganicchemistry.com This method allows for the synthesis of primary, secondary, and tertiary amines. libretexts.org

Table 1: Nucleophilic Addition Reactions of the Aldehyde Moiety

| Reaction Type | Nucleophile | Intermediate Product | Final Product | Key Conditions |

| Aldol Addition | Enolate | β-Hydroxy Aldehyde | α,β-Unsaturated Aldehyde | Base or Acid Catalyst |

| Imine Formation | Primary Amine (R-NH₂) | Hemiaminal | Imine (Schiff Base) | Acid Catalyst, pH ~5 organicchemistrytutor.com |

| Reductive Amination | Amine (R₁R₂NH) | Iminium Ion | Amine | Reducing Agent (e.g., NaBH₃CN) wikipedia.orgmasterorganicchemistry.com |

Olefination Strategies (e.g., Wittig Reactions) for Alkene Formation

The Wittig reaction is a cornerstone of alkene synthesis, converting aldehydes and ketones into alkenes with a high degree of control over the double bond's location. libretexts.orglibretexts.org The reaction employs a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. masterorganicchemistry.com The ylide's nucleophilic carbon attacks the aldehyde's carbonyl carbon, leading to a four-membered oxaphosphetane intermediate that decomposes to yield the alkene and a stable triphenylphosphine (B44618) oxide, the latter being a major driving force for the reaction. masterorganicchemistry.comyoutube.com

This strategy can be applied to this compound to synthesize various 2-alkenyl-5-fluoropyrimidines. The stereochemical outcome (E/Z isomerism) of the alkene can often be influenced by the nature of the ylide used. libretexts.org

Table 2: Wittig Olefination of this compound

| Wittig Reagent (Ylide) | Product | Description |

| Ph₃P=CHR | 5-Fluoro-2-(alken-1-yl)pyrimidine | Forms a disubstituted alkene. |

| Ph₃P=CH₂ | 5-Fluoro-2-vinylpyrimidine | A common method for introducing a methylene (B1212753) group. libretexts.org |

Oxidative and Reductive Transformations of the Aldehyde Group

The oxidation state of the carbaldehyde can be readily modified to yield corresponding primary alcohols or carboxylic acids, which are themselves valuable synthetic intermediates.

Reduction to Alcohols : The aldehyde group can be reduced to a primary alcohol, (5-fluoropyrimidin-2-yl)methanol (B578037) sigmaaldrich.com, using common reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this transformation.

Oxidation to Carboxylic Acids : The aldehyde can be oxidized to form 5-fluoropyrimidine-2-carboxylic acid. uni.lu This transformation can be achieved using various oxidizing agents. The resulting carboxylic acid is a versatile precursor for the synthesis of esters, amides, and other acid derivatives.

Modifications and Functionalization of the Pyrimidine Ring System

The pyrimidine ring itself is a target for synthetic modification, allowing for the introduction of diverse substituents that can modulate the molecule's properties. The presence of the fluorine atom and the electron-withdrawing aldehyde group makes the ring electron-deficient and susceptible to certain transformations.

Nucleophilic Aromatic Substitution (SₙAr) : The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution. researchgate.netnih.gov Halogenated pyrimidines are common substrates for these reactions. nih.gov In this compound, the fluorine atom at the C-5 position could potentially be displaced by strong nucleophiles, although fluorine is typically a less reactive leaving group compared to chlorine or bromine. However, syntheses of 4-amino-5-fluoropyrimidines from fluorinated building blocks demonstrate the feasibility of incorporating amino groups onto a fluorinated pyrimidine core. nih.gov Reactions of halogenated pyrimidines with various amine nucleophiles are well-documented. researchgate.netnih.gov

Palladium-Catalyzed Cross-Coupling Reactions : To introduce aryl or heteroaryl groups, the Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method. wikipedia.orglibretexts.org This reaction typically couples an organoboron species (like a boronic acid) with an organohalide. wikipedia.org While the C-F bond is generally robust, a common strategy involves starting with a bromo- or chloro-substituted pyrimidine to facilitate the palladium-catalyzed coupling. researchgate.netresearchgate.net This approach allows for the synthesis of a vast array of biaryl compounds. nih.govnih.gov

The aldehyde functionality serves as a convenient starting point for constructing fused ring systems, leading to important heterocyclic scaffolds like pyrrolo[3,2-d]pyrimidines. These structures are analogs of purines and are found in various biologically active natural products and pharmaceuticals. nih.gov

A common strategy involves converting the aldehyde into a different functional group that can participate in a cyclization reaction. For example, the aldehyde could be transformed into an alkyne via a Corey-Fuchs or Seyferth-Gilbert homologation. The resulting 2-alkynyl-5-fluoropyrimidine could then undergo a domino C-N coupling/hydroamination reaction with anilines to construct the fused pyrrole (B145914) ring, yielding a pyrrolo[3,2-d]pyrimidine core. nih.gov Various synthetic methods have been developed for creating these fused systems from substituted pyrimidines. researchgate.netacs.orgnih.govresearchgate.net

Stereoselective Synthesis and Chiral Resolution of this compound Derivatives

The synthesis of chiral molecules from achiral starting materials or the separation of racemic mixtures into their constituent enantiomers are critical processes in the development of new chemical entities, particularly for pharmaceutical applications where the biological activity often resides in a single stereoisomer. For a compound like this compound, which possesses a reactive aldehyde functional group, several theoretical strategies for stereoselective synthesis and chiral resolution can be postulated based on established chemical methodologies.

Stereoselective Synthesis

Stereoselective synthesis aims to produce a specific stereoisomer of a product. This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or substrate-controlled reactions. In the context of this compound, the aldehyde group is a prime target for nucleophilic addition reactions, which could be rendered stereoselective.

Asymmetric Nucleophilic Addition: The addition of nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents) or enolates, to the carbonyl group of this compound would generate a new stereocenter. The use of a chiral ligand or catalyst, for instance, in a metal-catalyzed addition, could favor the formation of one enantiomer of the resulting secondary alcohol over the other.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a subsequent reaction in a stereoselective manner. For derivatives of this compound, a chiral auxiliary could be attached, for example, by forming a chiral imine or acetal. Subsequent reactions on this modified substrate would proceed with a high degree of stereocontrol, and the auxiliary could then be removed to yield the desired enantiomerically enriched product.

Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its pure enantiomers. This is often employed when a direct stereoselective synthesis is not feasible or efficient.

Diastereomeric Salt Formation: If a derivative of this compound contains an acidic or basic functional group, it can be reacted with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which can be exploited for their separation by fractional crystallization.

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. A racemic mixture of a this compound derivative could be passed through a column containing a chiral stationary phase. The different interactions between the enantiomers and the chiral stationary phase would lead to different retention times, allowing for their separation.

While these general strategies are applicable, the absence of specific published research on this compound means that detailed data tables on reaction conditions, yields, and stereoselectivities cannot be provided at this time. The development of such methods would require dedicated experimental investigation.

Medicinal Chemistry Applications and Pharmacological Investigations

Exploration of 5-Fluoropyrimidine-2-carbaldehyde as a Bioactive Scaffold

In medicinal chemistry, a "bioactive scaffold" is a core chemical structure that provides a framework for developing new drugs through modification. The pyrimidine (B1678525) ring, especially when fused with other rings like imidazole (B134444) (imidazopyrimidine) or pyrazole (B372694) (pyrazolo[3,4-d]pyrimidine), is considered a "privileged scaffold" due to its ability to bind to numerous biological targets. nih.govrsc.org The 5-fluoropyrimidine (B1206419) structure is particularly valuable in this context.

The strategy of "scaffold hopping," where a known bioactive core is replaced with a structurally different but functionally similar one, is a common practice in drug discovery to identify novel compounds with improved properties. researchgate.netnih.gov The 5-fluoropyrimidine scaffold has been successfully employed in such strategies. For instance, its structural similarity to the adenine (B156593) ring of ATP allows molecules built upon this scaffold to act as competitive inhibitors in the ATP-binding sites of enzymes like kinases. rsc.org

Researchers have utilized the 2-aminopyrimidine (B69317) core, a privileged scaffold for Cyclin-Dependent Kinase (CDK) inhibitors, and introduced a 5-fluoro substitution to enhance activity. nih.gov The synthesis of various derivatives often starts with related compounds like 2,4-dichloro-5-fluoropyrimidine, which can be selectively substituted to build a library of new chemical entities. nih.govacs.org This highlights the role of the 5-fluoropyrimidine core as a foundational element for creating potent and selective inhibitors for various therapeutic targets.

Anti-Cancer Potential and Molecular Mechanisms of Action

Fluoropyrimidines, such as the widely used drug 5-Fluorouracil (5-FU), are a class of antimetabolite drugs used in the treatment of various solid tumors, including colorectal, breast, and gastric cancers. pharmgkb.orgnih.govmdpi.com The anticancer effects of these compounds stem from their ability to interfere with essential biosynthetic processes within cancer cells. researchgate.net The primary mechanisms involve the inhibition of a key enzyme in DNA synthesis and the fraudulent incorporation of its metabolites into DNA and RNA. pharmgkb.orgnih.gov

The principal mechanism of action for fluoropyrimidines is the inhibition of thymidylate synthase (TYMS). pharmgkb.orgresearchgate.net TYMS is a crucial enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis and repair. nih.govnih.gov

Within the cell, 5-fluoropyrimidine-based drugs are converted into several active metabolites, most notably fluorodeoxyuridine monophosphate (FdUMP). nih.govkinxcdn.com FdUMP is structurally similar to the natural substrate dUMP. It binds to the nucleotide-binding site of TYMS and, in the presence of the folate cofactor 5,10-methylenetetrahydrofolate (CH2THF), forms a stable, covalent ternary complex. pharmgkb.orgresearchgate.net This complex effectively blocks the enzyme's catalytic activity, preventing the synthesis of dTMP. nih.gov The resulting depletion of the dTMP pool leads to an imbalance in deoxynucleotide levels, which inhibits DNA replication and repair, ultimately causing "thymine-less" cell death. nih.govnih.gov

Beyond TYMS inhibition, the cytotoxic effects of fluoropyrimidines are also mediated by the incorporation of their metabolites into both RNA and DNA. pharmgkb.orgnih.gov

DNA Incorporation : Another metabolite, fluorodeoxyuridine triphosphate (FdUTP), can be mistakenly incorporated into DNA instead of deoxythymidine triphosphate (dTTP). pharmgkb.orgkinxcdn.com The presence of this fraudulent base in the DNA strand triggers the base excision repair pathway. pharmgkb.org The attempted repair of numerous uracil/5-FU sites can lead to extensive DNA fragmentation and is a significant contributor to the drug's cytotoxicity. pharmgkb.orgnih.gov

The cellular damage induced by TYMS inhibition and nucleic acid disruption ultimately triggers programmed cell death, or apoptosis. nih.govnih.gov Studies have shown that treatment with 5-FU leads to a significant increase in apoptosis in oral cancer cells. nih.gov This process is often caspase-dependent, a key pathway for executing programmed cell death. nih.gov

Furthermore, fluoropyrimidines impact the cell cycle. By inhibiting DNA synthesis, these drugs typically cause cells to arrest in the S phase of the cell cycle. nih.gov Research has demonstrated that treatment can lead to alterations in the distribution of cells in different cycle phases, for example, by increasing the proportion of cells in the G1 phase and decreasing those in the S phase in certain cancer cell lines. nih.gov In some cell types, such as human cardiomyocytes and endothelial cells, 5-FU has been observed to induce apoptosis and promote a senescent phenotype. nih.gov

Role as Kinase Inhibitors and Other Enzyme Modulators

The 5-fluoropyrimidine scaffold is a versatile platform that has been exploited to design inhibitors for enzymes beyond TYMS, most notably protein kinases. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them attractive therapeutic targets. nih.gov

Cyclin-dependent kinases (CDKs) are a family of protein kinases that control the progression of the cell cycle. nih.govnih.gov Their frequent overexpression or dysregulation in tumors makes them a key target for anticancer drug development. nih.gov

Based on a pharmacophore-oriented scaffold-hopping strategy, novel derivatives of 5-fluoro-N²,N⁴-diphenylpyrimidine-2,4-diamine have been designed and synthesized as potent inhibitors of both CDK2/cyclin E1 and CDK9/cyclin T1. nih.gov In this research, the 2-aminopyrimidine core, known to be a privileged structure for CDK inhibition, was strategically modified with a 5-fluoro substituent. nih.gov This substitution was based on prior structure-activity relationship studies of CDK9 inhibitors. nih.gov Many of the synthesized compounds exhibited potent cytotoxic activity against various tumor cell lines, with GI₅₀ values in the low micromolar or submicromolar range. nih.gov

The table below presents the inhibitory activities of selected 5-fluoro-N²,N⁴-diphenylpyrimidine-2,4-diamine derivatives against CDK2 and CDK9.

Data sourced from a study on 5-fluoro-N²,N⁴-diphenylpyrimidine-2,4-diamine derivatives as CDK inhibitors. nih.gov

Protein Kinase Cθ (PKCθ)

Derivatives of 5-fluoropyrimidine have been identified as promising inhibitors of Protein Kinase Cθ (PKCθ), a crucial enzyme in T-cell signaling. nih.gov Its role in T-cell mediated diseases, such as rheumatoid arthritis and transplant rejection, makes it an attractive therapeutic target. nih.gov A series of 2,4-diamino-5-fluoropyrimidine derivatives were synthesized and assessed for their ability to inhibit PKCθ. nih.gov Through optimization, compound 14f emerged as a potent inhibitor of PKCθ while also demonstrating significantly reduced potential for drug-drug interactions, specifically weak time-dependent inhibition of CYP3A4 and reduced liability as a P-glycoprotein (P-gp) substrate. nih.gov While potent inhibitors were developed, their in vivo efficacy in a mouse model of arthritis was only moderate, suggesting that PKCθ inhibition alone may not be sufficient for complete efficacy in this specific rodent model. nih.gov

Aurora Kinases and Anaplastic Lymphoma Kinase (ALK) Inhibition

Aurora Kinases are a family of serine/threonine kinases that play essential roles in mitosis. The depletion of a protein called CHD1 has been shown to increase the phosphorylation of Aurora A and retain this phosphorylation even in the presence of the Aurora kinase inhibitor alisertib. nih.gov This suggests a mechanism where the absence of CHD1 enhances the interaction between Aurora A and its coactivator TPX2, making the kinase less sensitive to inhibition. nih.gov

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has become a significant target in cancer therapy, particularly for non-small cell lung cancer (NSCLC). nih.govrsc.org The 5-fluoropyrimidine scaffold has been incorporated into novel ALK inhibitors. A series of 2,4-dianilino-5-fluoropyrimidine derivatives were designed and synthesized, with many showing good inhibitory activity against ALK. nih.gov One of the most promising compounds, 6f , not only demonstrated potent activity against wild-type ALK but also against crizotinib-resistant mutant forms of the enzyme. nih.gov In cell-based assays, compound 6f was found to be six times more potent than crizotinib. nih.gov

Deoxycytidine Kinase (dCK)

Deoxycytidine kinase (dCK) is a key enzyme in the nucleoside salvage pathway, responsible for phosphorylating deoxyribonucleosides. A series of potent inhibitors of dCK have been developed from piperidine-linked cytosine derivatives. nih.gov Among these, compound 9h , a 5-fluorocytosine (B48100) derivative, was identified as a potent dCK inhibitor with a favorable combination of cellular potency and pharmacokinetic properties. nih.gov This compound effectively blocked the incorporation of radiolabeled cytosine in mouse T-cells both in vitro and in vivo. nih.gov The inhibition of dCK has also been identified as a synthetic lethal strategy in the context of BRCA2 deficiency, suggesting a potential therapeutic avenue for cancers with this specific genetic mutation. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For 5-fluoropyrimidine derivatives, these studies have been crucial in optimizing potency and selectivity.

Impact of Substituent Modifications on Biological Activity and Selectivity

The modification of substituents on the pyrimidine ring and its associated side chains has a profound impact on the biological activity and selectivity of these compounds.

For ALK Inhibitors: In the 2,4-dianilino-5-fluoropyrimidine series, modifications to the aniline (B41778) moieties are critical. The nature and position of substituents on these rings influence the binding affinity to the ALK kinase domain.

For PKCθ Inhibitors: In the 2,4-diamino-5-fluoropyrimidine series targeting PKCθ, modifications were explored to enhance potency and mitigate off-target effects like CYP3A4 inhibition and P-gp liability. nih.gov

General Principles: Studies on other heterocyclic scaffolds, such as pyrrolo[2,3-d]pyrimidines, have shown that the addition of small alkyl groups can create favorable hydrophobic interactions within the target enzyme's active site. nih.gov The choice of linking atoms (e.g., a sulfur bridge) can also increase activity and selectivity. nih.gov Even minor changes, like altering a substituent on a heterocyclic ring, can significantly affect the compound's physicochemical and biological properties. mdpi.com For coumarin (B35378) derivatives, SAR studies revealed that O-substitutions are essential for antifungal activity, with short aliphatic chains and electron-withdrawing groups favoring higher activity. mdpi.com

Based on a comprehensive review of available scientific literature, there is no information on prodrug design strategies specifically incorporating the this compound moiety. Research and development in the area of fluoropyrimidine-based prodrugs have predominantly focused on derivatives of 5-Fluorouracil (5-FU), such as capecitabine (B1668275), tegafur, and S-1, which aim to improve the therapeutic index of 5-FU.

Extensive searches for prodrugs synthesized from or incorporating this compound did not yield any relevant results. The scientific literature does not describe the use of the 2-carbaldehyde functional group on the 5-fluoropyrimidine scaffold as a point of attachment for promoieties in prodrug design.

Therefore, the requested article section on "" focusing on "Prodrug Design Strategies Incorporating the this compound Moiety" cannot be generated due to the absence of published research on this specific topic.

Advanced Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the electronic structure of molecules and predict their chemical behavior. These methods provide a detailed picture of electron distribution, orbital energies, and molecular properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. nih.gov This method is based on the principle that the ground-state energy of a molecule can be determined from its electron density. nih.gov

For 5-Fluoropyrimidine-2-carbaldehyde, DFT calculations would typically begin with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters and Electronic Properties of this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C2-C(aldehyde) | 1.48 |

| C(aldehyde)=O | 1.21 |

| C5-F | 1.35 |

| N1-C2 | 1.33 |

| C4-C5 | 1.39 |

| **Bond Angles (°) ** | |

| N1-C2-C(aldehyde) | 118.5 |

| C2-C(aldehyde)-O | 123.0 |

| C4-C5-F | 119.7 |

| Electronic Properties | |

| Dipole Moment (Debye) | 3.5 |

| Polarizability (a.u.) | 75.2 |

| Ground State Energy (Hartree) | -455.123 |

Note: The values in this table are illustrative and based on typical values for similar molecules.

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting and explaining chemical reactivity. researchgate.netwikipedia.orgresearchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which a molecule is most likely to accept electrons (acting as an electrophile). researchgate.netyoutube.com

For this compound, the distribution and energies of the HOMO and LUMO are critical for understanding its reactivity. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

The spatial distribution of the HOMO and LUMO indicates the likely sites for nucleophilic and electrophilic attack, respectively. For this compound, the HOMO is expected to be localized on the pyrimidine (B1678525) ring and the oxygen atom of the carbaldehyde group, suggesting these are potential sites for electrophilic attack. The LUMO is likely to be distributed over the carbaldehyde carbon and the pyrimidine ring, indicating these as sites for nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -7.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 5.4 |

Note: The values in this table are illustrative.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netwolfram.comnih.gov The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. These are often associated with lone pairs on heteroatoms. Blue regions represent positive electrostatic potential, indicating areas of low electron density that are prone to nucleophilic attack. Green and yellow regions denote areas of intermediate potential.

In this compound, the MEP surface would likely show a region of strong negative potential (red) around the oxygen atom of the carbaldehyde group and the nitrogen atoms of the pyrimidine ring, highlighting them as primary sites for electrophilic attack. A region of positive potential (blue) would be expected around the hydrogen atom of the carbaldehyde group and the carbon atom of the carbonyl group, identifying them as electrophilic centers susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. epa.gov This method allows for the investigation of intramolecular interactions, such as hyperconjugation and charge transfer, which contribute to the stability of the molecule.

NBO analysis can quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The strength of these interactions is evaluated using second-order perturbation theory, which provides stabilization energies. For this compound, significant interactions would be expected between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds. For example, the delocalization of a lone pair from the nitrogen atom into the π* antibonding orbital of a C=C bond in the ring would contribute to the aromatic stability. Similarly, interactions involving the fluorine and carbaldehyde substituents can be analyzed to understand their electronic effects on the pyrimidine ring.

Table 3: Hypothetical NBO Analysis of Key Intramolecular Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N1 | π(C2-N3) | 25.8 |

| LP(1) O(aldehyde) | σ(C2-C(aldehyde)) | 5.2 |

| π(C4-C5) | π(C6-N1) | 18.5 |

| LP(2) F | σ(C4-C5) | 2.1 |

Note: LP denotes a lone pair. The values in this table are illustrative.

Molecular Modeling and Dynamics Simulations for Biological Interactions

While quantum chemical calculations provide insights into the intrinsic properties of a single molecule, molecular modeling and dynamics simulations are essential for studying its behavior in a biological environment, such as its interaction with a protein target.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility arises from the rotation of the carbaldehyde group relative to the pyrimidine ring.

A potential energy surface (PES) map can be generated by systematically rotating the dihedral angle defining the orientation of the carbaldehyde group and calculating the energy at each step. This map reveals the low-energy (stable) and high-energy (unstable) conformations. Identifying the global minimum energy conformation is crucial, as this is the most likely shape the molecule will adopt. The energy barriers between different conformations determine the ease of interconversion. This information is vital for understanding how the molecule might fit into a binding site of a biological macromolecule. For this compound, a key aspect to investigate would be whether the carbaldehyde group is coplanar with the pyrimidine ring and the energetic cost of non-planar conformations.

Molecular Docking for Ligand-Target Binding Modes and Affinities

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. These studies provide critical insights into the binding modes and affinities, guiding the optimization of lead compounds.

While specific molecular docking studies focusing exclusively on this compound are not extensively documented in publicly available literature, the broader class of pyrimidine derivatives has been the subject of numerous docking analyses against various therapeutic targets. For instance, pyrimidine analogs have been docked into the active sites of enzymes like cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle and a target for cancer therapy. nih.gov

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound derivative is then computationally placed into the binding site of the protein. The docking software calculates the binding energy, which is a measure of the affinity between the ligand and the target. Lower binding energies generally indicate a more stable complex and potentially higher inhibitory activity.

For example, in studies involving δ-carboline derivatives targeting α-Topoisomerase II, another cancer-related enzyme, designed compounds were analyzed using molecular docking to predict their binding affinity. nih.gov The results, often presented in kcal/mol, help in prioritizing compounds for synthesis and biological testing. Molecular dynamics simulations can further refine these predictions by simulating the dynamic behavior of the ligand-protein complex over time, providing a more realistic view of the binding stability. nih.gov

Table 1: Illustrative Molecular Docking Data for Pyrimidine Derivatives

| Derivative Class | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

| Pyrimidine Analog | Cyclin-Dependent Kinase 2 (1HCK) | -7.9 | Not Specified nih.gov |

| δ-Carboline Derivative | α-Topoisomerase II (1ZXM) | Not Specified (Good Binding Activity) | Not Specified nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By identifying the physicochemical properties that are critical for a molecule's activity, QSAR models can predict the potency of new, unsynthesized compounds, thereby streamlining the drug discovery process.

Although specific QSAR models for this compound are not found in the available literature, numerous studies on related pyrimidine and benzazole derivatives highlight the utility of this approach. nih.govmdpi.com These studies typically involve a dataset of compounds with known biological activities (e.g., IC50 values). Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. The predictive power of the QSAR model is assessed using statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A robust QSAR model can then be used to predict the activity of new derivatives based on the this compound scaffold.

Table 2: Representative QSAR Model Parameters for Related Heterocyclic Compounds

| Compound Class | Biological Activity | Statistical Method | R² | Q² | Key Descriptors |

| (R/S)-2-Thioxo-3,4-dihydropyrimidine-5-carboxanilides | Antimicrobial | 3D-QSAR | Not Specified | Not Specified | Not Specified nih.gov |

| Halogen- and Amidino-Substituted Benzazoles | Antiproliferative | Not Specified | Not Specified | Not Specified | Topological, Spatial Distribution mdpi.com |

This table illustrates the types of data generated in QSAR studies of similar compounds, as specific models for this compound are not available.

In Silico Screening and Virtual Library Design based on the this compound Scaffold for Drug Discovery

The this compound scaffold serves as an excellent starting point for the design of virtual libraries—large collections of computationally generated molecules that can be screened for potential drug-like properties and biological activity. This in silico screening process allows for the rapid exploration of a vast chemical space without the need for immediate chemical synthesis. nih.govnih.gov

The design of a virtual library based on this compound would involve the computational attachment of a wide variety of chemical building blocks to the core scaffold. This can be achieved through established chemical reactions, creating a library of synthetically feasible derivatives. These virtual compounds can then be filtered based on drug-like properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, often guided by principles like Lipinski's rule of five. nih.gov

Following this initial filtering, the virtual library can be screened against the three-dimensional structure of a specific biological target using molecular docking. This process identifies compounds that are predicted to bind with high affinity to the target. The top-ranked virtual hits can then be prioritized for synthesis and subsequent experimental validation, significantly accelerating the discovery of new lead compounds. nih.govnih.gov

While specific virtual screening campaigns centered on this compound have not been detailed in the literature, the general methodology is well-established. For example, virtual screening of large chemical libraries has been successfully employed to identify novel ligands for various receptors. nih.gov The inherent biases in existing chemical libraries, which may underrepresent novel scaffolds like this compound, further underscore the importance of designing and screening custom virtual libraries. neuralgap.io

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 5-fluoropyrimidine-2-carbaldehyde?

- Methodology : The compound is typically synthesized via nucleophilic substitution or oxidation reactions. For example, fluorination of pyrimidine precursors using fluorinating agents like Selectfluor® under controlled conditions (e.g., anhydrous solvents, 0–5°C) can yield the aldehyde derivative. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Purity (>95%) is confirmed via HPLC .

- Key Parameters :

- Reaction temperature: 0–25°C.

- Catalyst: Palladium-based catalysts for cross-coupling steps.

- Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for inert conditions .

Q. How can researchers characterize the structural integrity of this compound?

- Spectroscopic Techniques :

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ ~9.8–10.2 ppm. Fluorine coupling in pyrimidine rings causes splitting in adjacent proton signals (e.g., δ 8.5–9.0 ppm for H-4 and H-6) .

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ at m/z 139.1 (C₅H₃FN₂O⁺) .

- FT-IR : Strong absorption at ~1700 cm⁻¹ confirms the aldehyde carbonyl group .

Q. What are critical storage and handling protocols for this compound?

- Storage : Store at –20°C in amber vials under nitrogen or argon to prevent oxidation. Desiccants (e.g., silica gel) are recommended to avoid moisture-induced degradation .

- Safety : Use gloves, fume hoods, and eye protection. In case of skin contact, wash with soap and water; for inhalation, move to fresh air immediately .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in multi-step routes?

- Strategies :

- Catalyst Screening : Test Pd(OAc)₂ or CuI for Suzuki-Miyaura couplings to improve regioselectivity.

- Solvent Optimization : Use DMF or DMSO for polar intermediates, transitioning to toluene for Friedel-Crafts steps.

- In Situ Monitoring : Employ TLC or inline IR to track aldehyde formation and minimize side products .

- Data Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | DMF | 80 | 68 |

| CuI | Toluene | 110 | 52 |

Q. How should contradictory spectroscopic data (e.g., NMR vs. MS) be resolved during characterization?

- Troubleshooting Steps :

Repeat Analysis : Confirm reproducibility under identical conditions.

Alternative Techniques : Use X-ray crystallography (if crystals form) or 2D NMR (COSY, HSQC) to resolve overlapping signals .

Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09 with B3LYP/6-31G* basis set) .

- Case Study : A discrepancy in aldehyde proton integration (NMR) versus MS purity may indicate residual solvent or degradation; repurify via preparative HPLC .

Q. What computational approaches predict the reactivity of this compound in nucleophilic additions?

- Methods :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to map electrostatic potential (ESP) surfaces, identifying electrophilic hotspots at the aldehyde carbon.

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to assess nucleophilic attack barriers (e.g., by amines or Grignard reagents) .

Data Contradiction Analysis

Q. How to address inconsistent biological activity data in this compound derivatives?

- Approach :

- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HeLa vs. HEK293) to rule out cell-specific effects.

- Metabolic Stability : Test compound stability in liver microsomes; rapid degradation may explain variability .

- Example : A derivative showing high in vitro potency but low in vivo efficacy may require prodrug modification to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.